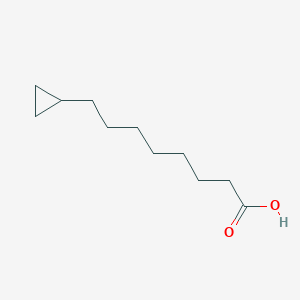

Cyclopropaneoctanoic acid

Descripción

Historical Discovery and Nomenclature

Cyclopropaneoctanoic acid, a cyclopropane-containing fatty acid, was first identified in bacterial lipid membranes during mid-20th-century investigations into microbial metabolism. Cyclopropane fatty acids (CPFAs) gained attention in 1951 when Hofmann, Lucas, and Sax isolated lactobacillic acid (a C19 cyclopropane fatty acid) from Lactobacillus arabinosus. This discovery established cyclopropane rings as critical structural features in bacterial membrane lipids. This compound itself emerged as a distinct compound through later chromatographic and mass spectrometric analyses, with its systematic IUPAC name 8-cyclopropyloctanoic acid formalized in chemical databases.

The compound is also referenced by alternative nomenclature, including 2-hexylthis compound and 9,10-methylenehexadecanoic acid , reflecting variations in cyclopropane ring positioning and alkyl side chains. Its molecular formula, C₁₁H₂₀O₂ , and PubChem CID 57346156 are widely recognized identifiers. In human biochemistry, this compound 2-hexyl (CPOA2H) was identified in adipose tissue and serum in 2013, marking its relevance beyond microbial systems.

Structural Classification Within Cyclopropane Fatty Acids

This compound belongs to the medium-chain cyclopropane fatty acids , characterized by an 8-carbon aliphatic tail terminated by a carboxylic acid group and a cyclopropane ring (C₃H₅) embedded in the hydrocarbon chain. Its biosynthesis involves post-synthetic modification of unsaturated fatty acids, where S-adenosylmethionine (SAM) donates a methylene group to form the cyclopropane ring. This mechanism is conserved across prokaryotic and eukaryotic systems, though this compound is rare in mammals compared to bacterial membranes.

Key Structural Features:

- Cyclopropane Ring Position : The cyclopropane moiety is typically located at the 9,10 position in bacterial analogs (e.g., lactobacillic acid) but shifts to the 8,9 position in this compound.

- Chain Length : As a medium-chain fatty acid, it contains 11 carbons, distinguishing it from long-chain CPFAs like dihydrosterculic acid (C19).

- Stereochemistry : The cis configuration of the cyclopropane ring is predominant, as evidenced by nuclear magnetic resonance (NMR) studies.

| Feature | This compound | Lactobacillic Acid | Dihydrosterculic Acid |

|---|---|---|---|

| Carbon Chain Length | C₁₁ | C₁₉ | C₁₉ |

| Cyclopropane Position | 8,9 | 9,10 | 9,10 |

| Molecular Formula | C₁₁H₂₀O₂ | C₁₉H₃₆O₂ | C₁₉H₃₆O₂ |

| Natural Source | Bacteria, human adipose | Lactobacillus | Sterculia foetida |

Table 1: Structural comparison of this compound with related CPFAs.

The compound’s synthetic analogs, such as methyl cis-9,10-methylenehexadecanoate , highlight its structural versatility in industrial applications. Computational models further reveal that the cyclopropane ring disrupts lipid packing in bilayers, enhancing membrane fluidity while maintaining structural integrity under stress.

Propiedades

IUPAC Name |

8-cyclopropyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-11(13)7-5-3-1-2-4-6-10-8-9-10/h10H,1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHMBVUODHGBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311889 | |

| Record name | Cyclopropaneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-99-2 | |

| Record name | Cyclopropaneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropaneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclopropanation via Diazonium Intermediates

The most widely adopted method involves generating diazonium intermediates from β-keto esters or amines, followed by cyclization (Table 1). A 2019 patent details a two-step protocol:

- Diazotization : 1-Aminocyclopropanecarboxylate (Compound 1) reacts with sodium nitrite in aqueous sulfuric acid at 0–5°C to form a diazonium intermediate (Compound 2).

- Deprotection : Hydrolysis of the methyl ester (Compound 2) using lithium hydroxide in tetrahydrofuran/water yields cyclopropaneoctanoic acid (Compound 3).

Critical Parameters :

- Sulfuric acid concentration: 0.1–1.0 mol/L

- Temperature control: ≤30°C to prevent cyclopropane ring opening

- Extraction solvent: Ethyl acetate for high recovery (74.8% yield)

Table 1: Two-Step Synthesis of this compound

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NaNO₂, H₂SO₄ | 0–5°C, 1 hr | 74.8% |

| 2 | LiOH, THF/H₂O | 30°C, 12 hr | 84.8% |

Stereochemical Control via Nitric Acid-Mediated Isomerization

A 2010 study demonstrated stereomutation of cyclopropane fatty acids using sodium nitrite-nitric acid mixtures. For example, (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid was synthesized in 9.1% overall yield through:

- Stereomutation : Heating alkenol intermediates with NaNO₂/HNO₃ at 60°C.

- Cyclopropanation : Copper-catalyzed addition to dienes.

This method highlights the importance of acidic conditions in preserving cyclopropane integrity during isomerization.

Optimization of Reaction Conditions

Solvent Systems

Catalysis

- Sodium nitrite : Critical for diazonium stability; molar ratio 1.0–1.1:1 relative to substrate.

- Lithium hydroxide : Superior to NaOH/KOH for ester cleavage due to milder basicity.

Purification and Characterization

Extraction Protocols

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropaneoctanoic acid undergoes various chemical reactions, including:

Oxidation: The cyclopropane ring can be oxidized to form corresponding epoxides.

Reduction: Reduction reactions can open the cyclopropane ring, leading to linear fatty acids.

Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as halides and amines under basic conditions.

Major Products:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Linear fatty acids.

Substitution: Substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Biological Significance and Health Applications

Cyclopropane fatty acids (CPFAs), including cyclopropaneoctanoic acid, are found in human and animal tissues and have been linked to various health benefits.

- Presence in Human Tissues : Research indicates that this compound 2-hexyl constitutes approximately 0.4% of total fatty acids in human adipose tissue and about 0.2% in serum. It is primarily stored as a component of triacylglycerols in adipose tissue and is also present in phospholipids found in serum .

- Potential Health Benefits : Some studies suggest that CPFAs may play a role in metabolic regulation. For instance, the presence of cyclopropane fatty acids has been associated with increased cyclooxygenase activity, which is crucial for inflammatory responses . Additionally, synthetic derivatives of CPFAs have shown promise in enhancing cognitive functions and regulating insulin action, indicating their potential as therapeutic agents for conditions like obesity and diabetes .

Food Science Applications

Cyclopropane fatty acids are not only significant in human physiology but also have implications in food science.

- Detection and Quantification : A novel quantitative method using NMR spectroscopy has been developed to determine the content of CPFAs in various food matrices, including dairy products, meat, and fish. This method offers a reliable alternative to traditional gas chromatography techniques, allowing for the rapid identification and quantification of CPFAs without extensive sample preparation .

- Nutritional Studies : The identification of CPFAs in foods of animal origin highlights their relevance in nutrition. Understanding the dietary sources of cyclopropane fatty acids can provide insights into their health impacts and dietary recommendations .

Analytical Chemistry Applications

The unique structure of this compound facilitates its study through advanced analytical techniques.

- Mass Spectrometry : Cyclopropane fatty acids have been characterized using mass spectrometry to identify their presence in biological samples such as blood and tissue. This method is crucial for understanding the metabolic pathways involving CPFAs and their biological roles .

- Synthesis for Research : The synthesis of long-chain CPFAs has been explored to create standards for analytical methods. This allows researchers to better understand the occurrence and significance of these compounds within mammalian systems .

Case Study 1: Identification in Human Tissues

A study focused on identifying this compound 2-hexyl in human adipose tissue revealed its significant presence and potential metabolic implications. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze fatty acids extracted from adipose tissue obtained during bariatric surgery, confirming the compound's role as a lipid hormone influencing insulin sensitivity .

Case Study 2: Food Matrix Analysis

Another investigation employed NMR spectroscopy to analyze various food items for CPFAs. The results demonstrated the capability of this method to detect cyclopropane fatty acids effectively, providing a framework for future nutritional studies on the impact of dietary CPFAs on human health .

Mecanismo De Acción

The mechanism of action of cyclopropaneoctanoic acid involves its incorporation into cell membranes, where it affects membrane fluidity and function. The cyclopropane ring provides rigidity to the fatty acid chain, influencing the physical properties of the membrane. This can impact various cellular processes, including signal transduction and membrane protein function .

Comparación Con Compuestos Similares

Table 1: Cyclopropaneoctanoic Acid 2-Hexyl vs. Other Cyclopropane FAs

Key Findings :

- CPOA2H is the most abundant cyclopropane FA in humans, while its analogs occur at negligible levels .

Comparison with Non-Cyclopropane FAs

Table 2: CPOA2H vs. Structurally Similar Non-Cyclopropane FAs

Key Findings :

- CPOA2H and arachidonic acid occur at similar concentrations in AT (~0.4%), but arachidonic acid is a precursor to pro-inflammatory mediators, whereas CPOA2H’s role remains unclear .

- cis-10-Heptadecenoic acid shares retention time and mass spectra with CPOA2H in GC-MS but was ruled out as an artifact through targeted analysis .

Dietary and Pharmacological Analogs

Cyclopropane FAs in plants (e.g., Cycas pectinata) and bacteria are structurally distinct, with shorter chains or branched configurations .

Table 3: CPOA2H vs. Cyclopropane FAs in Other Organisms

Research Implications and Gaps

- Biological Activity : CPOA2H’s correlation with hypertriglyceridemia suggests a role in lipid metabolism, but mechanistic studies are lacking .

- Dietary Origin : While CPOA2H levels decrease in diet-restricted rats, human dietary sources remain unconfirmed .

- Pharmacological Potential: Plant-derived cyclopropane FAs exhibit bioactivity (e.g., anticancer effects), but CPOA2H’s therapeutic relevance is unexplored .

Actividad Biológica

Cyclopropaneoctanoic acid (CPOA), particularly its derivative 2-hexyl-cyclopropaneoctanoic acid, has garnered attention in recent research due to its presence in human and animal tissues and its potential biological activities. This article synthesizes findings from various studies, focusing on the compound's identification, biological significance, and implications for health.

Identification and Presence in Biological Tissues

CPOA is identified as a cyclopropane fatty acid (CFA) that occurs naturally in human adipose tissue and serum. Studies have shown that it constitutes approximately 0.4% of total fatty acids in human adipose tissue and about 0.2% in serum . It is primarily found in triacylglycerols within adipose tissue and in both phospholipids and triacylglycerols in serum .

Table 1: Concentration of CPOA in Human Tissues

| Tissue Type | Percentage of Total Fatty Acids |

|---|---|

| Human Adipose Tissue | 0.4% |

| Human Serum | 0.2% |

| Rat Adipose Tissue | Comparable to humans |

Biological Activity

CPOA exhibits various biological activities that may influence metabolic processes and inflammation. Key findings include:

- Cyclooxygenase Activity : CPOA has been reported to increase cyclooxygenase activity, which is significant for inflammatory responses .

- Actomyosin ATPase Inhibition : In guinea pig myocardium, CPOA inhibits actomyosin ATPase activity, suggesting a role in muscle function modulation .

- Protein Kinase C Activation : A synthetic derivative of linoleic acid containing cyclopropane rings (DCP-LA) has been shown to selectively activate protein kinase C (PKC), indicating potential pathways through which CPOA may exert its effects .

Case Studies and Clinical Observations

Recent studies have correlated elevated levels of CPOA with conditions such as obesity and chronic kidney disease. For instance, obese individuals exhibited significantly higher serum concentrations of CPOA compared to non-obese controls, suggesting a potential biomarker role for CPOA in metabolic disorders .

Table 2: Serum Levels of CPOA in Different Populations

| Population Type | Serum Level of CPOA (mg/dL) |

|---|---|

| Non-obese Controls | Lower levels |

| Obese Patients | Higher levels |

| Obese Patients post-diet | Intermediate levels |

| Chronic Kidney Disease Patients | Elevated levels |

The biological activities of CPOA are likely mediated through various molecular mechanisms:

- Inflammatory Regulation : CFAs, including CPOA, can influence inflammatory pathways by modulating the production of eicosanoids from arachidonic acid, thus potentially reducing inflammation .

- Metabolic Effects : CFAs may also play a role in lipid metabolism and insulin sensitivity, contributing to the overall metabolic profile of individuals with obesity or metabolic syndrome .

Q & A

Q. What analytical methods are recommended for identifying and quantifying cyclopropaneoctanoic acid in complex matrices?

this compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry. For example, in lipidomic studies, GC-MS protocols involve derivatization (e.g., methylation) to improve volatility, followed by separation on polar capillary columns (e.g., DB-5MS) and detection via electron ionization . Calibration curves using synthetic standards are essential for quantification, and internal standards (e.g., heptadecanoic acid) should be used to correct for matrix effects .

Q. Where are natural sources of this compound documented, and how can researchers validate its presence?

This compound has been detected in plant oils (e.g., sea buckthorn) and stingless bee propolis. To validate its presence, researchers should combine extraction methods (e.g., Folch protocol for lipids) with spectral matching (GC-MS retention indices, fragmentation patterns) and comparison to authenticated standards. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What sample preparation techniques optimize this compound recovery for analysis?

Lipid extraction protocols, such as the Folch method (chloroform:methanol, 2:1 v/v), are effective for isolating this compound from biological matrices. Post-extraction, saponification and methylation steps enhance detectability in GC-MS. Centrifugation at 4°C and nitrogen evaporation are recommended to prevent degradation .

Q. How should researchers assess the stability of this compound during storage and analysis?

Stability studies should include:

- Short-term stability tests at room temperature.

- Long-term storage at -80°C under nitrogen to prevent oxidation.

- Regular analytical checks using GC-MS to monitor degradation products (e.g., decarboxylated derivatives). Protocols from environmental chemistry studies on microplastic-associated lipids provide robust frameworks .

Q. What spectroscopic and chromatographic parameters are critical for initial characterization?

Key parameters include:

- NMR : H and C NMR for cyclopropane ring confirmation (δ ~0.5–1.5 ppm for cyclopropane protons).

- IR : Stretching vibrations near 1700 cm (carboxylic acid C=O).

- GC-MS : Retention indices and characteristic fragments (e.g., m/z 55 for cyclopropane rings). Detailed methodologies are outlined in analytical chemistry guidelines .

Advanced Research Questions

Q. How can researchers optimize GC-MS parameters to resolve this compound from co-eluting compounds?

Optimization strategies include:

- Testing column phases (e.g., DB-23 for better polar compound separation).

- Adjusting temperature gradients (e.g., 5°C/min from 50°C to 250°C).

- Using tandem MS (MS/MS) to isolate target ions. Statistical tools like ANOVA can evaluate parameter efficacy. Refer to reproducibility guidelines in analytical chemistry journals for validation .

Q. What biosynthetic pathways are hypothesized for this compound, and how can they be experimentally validated?

Hypotheses suggest cyclopropanation via methyltransferase activity on unsaturated fatty acids (e.g., oleic acid). Isotopic labeling (e.g., C-methionine) and gene knockout studies in microbial models (e.g., E. coli) can trace precursor incorporation. Metabolomic flux analysis is critical for pathway elucidation .

Q. What ecological roles does this compound play in microplastic-polluted environments?

Advanced studies should integrate field sampling (e.g., surface water microplastics) with lab-based exposure assays. Ecotoxicological endpoints (e.g., biomarker analysis in aquatic organisms) and mass spectrometry imaging (MSI) can map spatial distribution. Multivariate analysis identifies correlations with pollutant loads .

Q. How can contradictory data on this compound concentrations across studies be reconciled?

Discrepancies (e.g., 0.04% in sea buckthorn vs. 3.02% in propolis) require:

Q. What strategies are effective for synthesizing novel derivatives of this compound for functional studies?

Synthetic approaches include:

- Ring-opening reactions with nucleophiles (e.g., amines for amide derivatives).

- Enzymatic modification using lipases.

- Characterization via X-ray crystallography and high-resolution MS. Ensure purity (>95%) via HPLC and comply with synthetic chemistry reporting standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.